molecular formula C14H19NO6S B2850864 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid CAS No. 1009005-33-7

2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid

Cat. No.: B2850864
CAS No.: 1009005-33-7
M. Wt: 329.37
InChI Key: OCUPRYIVNSSKQN-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid typically involves multiple steps, starting with the formation of the benzodioxepine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. Subsequent sulfonation and amidation reactions are then performed to introduce the sulfonamide and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and autoimmune disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid

  • 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid

Uniqueness: 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of the 3-methylbutanoic acid moiety, which differentiates it from other compounds in the benzodioxepine family. This structural variation can lead to distinct biological activities and applications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-9(2)13(14(16)17)15-22(18,19)10-4-5-11-12(8-10)21-7-3-6-20-11/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUPRYIVNSSKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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